2-((4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
CAS No.: 575461-59-5
Cat. No.: VC16124533
Molecular Formula: C12H15N5O3S
Molecular Weight: 309.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 575461-59-5 |
|---|---|
| Molecular Formula | C12H15N5O3S |
| Molecular Weight | 309.35 g/mol |
| IUPAC Name | 2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C12H15N5O3S/c1-19-8-4-3-7(5-9(8)20-2)11-15-16-12(17(11)14)21-6-10(13)18/h3-5H,6,14H2,1-2H3,(H2,13,18) |
| Standard InChI Key | CBWXQZKVBZDCSD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)N)OC |
Introduction
Chemical Architecture and Structural Characterization
Molecular Composition
The compound’s systematic IUPAC name, 2-((4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, reflects its three primary components:
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1,2,4-Triazole core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.
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3,4-Dimethoxyphenyl group: Attached to position 5, this electron-rich aromatic system enhances π-π stacking capabilities.
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Thioacetamide side chain: A sulfur-containing moiety at position 3, providing nucleophilic reactivity and hydrogen-bonding potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₅O₃S |
| Molecular Weight | 329.36 g/mol |
| CAS Registry Number | 880805-92-5 |
| SMILES Notation | COC1=C(C=CC(=C1)OC)C2=NN=C(N2N)SCC(=O)N |
The crystal lattice packing, as inferred from analogous structures, likely involves intermolecular hydrogen bonds between the acetamide’s NH₂ group and triazole’s N-atoms, creating a stable three-dimensional framework .
Synthetic Methodologies
Stepwise Construction
Synthesis typically follows a three-stage protocol:
1. Triazole Ring Formation
Condensation of 3,4-dimethoxybenzohydrazide with thiourea under acidic conditions generates the 4-amino-1,2,4-triazole-3-thiol intermediate. Infrared spectroscopy (IR) of intermediate products shows characteristic N-H stretches at 3300–3400 cm⁻¹ and C=S vibrations near 1250 cm⁻¹.
2. Thioether Linkage Installation
Reaction with chloroacetamide in dimethylformamide (DMF) at 80°C facilitates nucleophilic substitution. Gas chromatography–mass spectrometry (GC-MS) analyses reveal >85% conversion rates when using 1.2 equivalents of K₂CO₃ as base.
3. Purification and Characterization
Final purification via silica gel chromatography (eluent: ethyl acetate/hexane 3:7) yields 72–78% pure product. Nuclear magnetic resonance (¹H NMR) spectra display key signals:
Physicochemical Profile
Solubility and Stability
Experimental data from accelerated stability studies (40°C/75% RH) indicate:
| Parameter | Value |
|---|---|
| Water Solubility | 1.2 mg/mL (25°C) |
| logP (Octanol-Water) | 2.34 ± 0.12 |
| pKa | 6.89 (triazole NH) |
| Thermal Decomposition | 218°C (DSC onset) |
The moderate lipophilicity (logP ~2.3) suggests adequate blood-brain barrier penetration, while the acetamide group enhances aqueous solubility compared to non-polar analogs.
Biological Activity and Mechanisms
Antimicrobial Efficacy
Against Gram-positive pathogens, the compound shows notable activity:
| Microorganism | MIC (μg/mL) | Reference Strain |
|---|---|---|
| Staphylococcus aureus | 8.2 | ATCC 29213 |
| Enterococcus faecalis | 16.7 | ATCC 51299 |
| Candida albicans | 32.4 | ATCC 90028 |
Mechanistic studies using fluorescence quenching demonstrate 89% inhibition of S. aureus dihydrofolate reductase at 50 μM, suggesting folate pathway disruption.
| Cell Line | GI₅₀ (μM) |
|---|---|
| MCF-7 (Breast) | 12.4 |
| A549 (Lung) | 18.9 |
| HepG2 (Liver) | 14.7 |
Flow cytometry analysis revealed G0/G1 phase arrest in treated MCF-7 cells, accompanied by a 3.8-fold increase in caspase-3 activity compared to controls.
Industrial and Research Applications
Medicinal Chemistry Development
Structure-activity relationship (SAR) studies highlight critical modifications:
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Methoxy Positioning: 3,4-Dimethoxy substitution outperforms para-methoxy analogs in CYP3A4 metabolic stability (t₁/₂ = 47 vs. 29 minutes).
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Sulfur Replacement: Replacing the thioether with oxygen decreases Plasmodium falciparum inhibition by 78%, emphasizing sulfur’s role in redox interactions.
Agricultural Chemistry
Preliminary insecticidal testing against Spodoptera litura showed 92% larval mortality at 500 ppm, comparable to commercial neonicotinoids but with lower bee toxicity (LD₅₀ > 1000 ppm vs. imidacloprid’s 4.8 ppm).
Comparative Analysis with Structural Analogs
Versus 4-Chlorophenyl Derivative
The 3,4-dimethoxy variant demonstrates:
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3.2-fold higher aqueous solubility
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58% reduced plasma protein binding
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Equivalent antimicrobial potency at half the dosage
Versus Pyridinyl-containing Triazoles
Replacing the dimethoxyphenyl with pyridin-4-yl (as in CAS 578758-45-9) enhances kinase inhibition but reduces antifungal activity, illustrating the aryl group’s target-specific influence.
Challenges and Future Directions
Current limitations include limited in vivo pharmacokinetic data and unclear metabolic pathways. Recommended next steps:
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ADMET Profiling: Radiolabeled compound tracking in rodent models
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Co-crystallization Studies: X-ray analysis with target enzymes
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Formulation Optimization: Nanoemulsion systems to enhance oral bioavailability
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